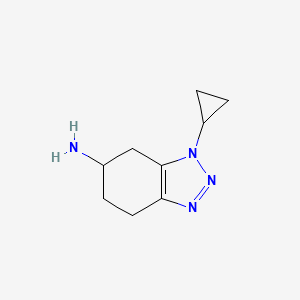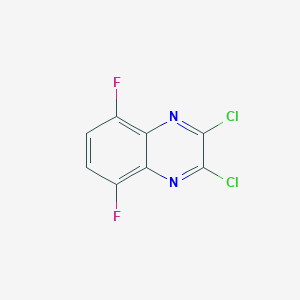
2,3-Dichloro-5,8-difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,8-difluoroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₂Cl₂F₂N₂ It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms and two fluorine atoms at specific positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroquinoxaline with fluorinating agents. The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,8-difluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and indoles.
Oxidation and Reduction: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with indoles can yield indole-substituted quinoxalines .
Scientific Research Applications
2,3-Dichloro-5,8-difluoroquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,8-difluoroquinoxaline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the fluorine atoms, which can affect its reactivity and applications.
2,3-Difluoroquinoxaline:
Uniqueness
2,3-Dichloro-5,8-difluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical transformations and applications in research and industry .
Properties
Molecular Formula |
C8H2Cl2F2N2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2,3-dichloro-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI Key |
JVGBAEQQUFAZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


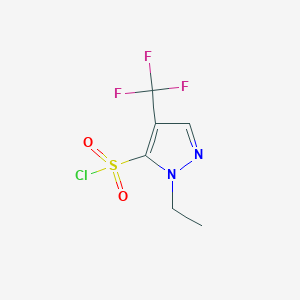
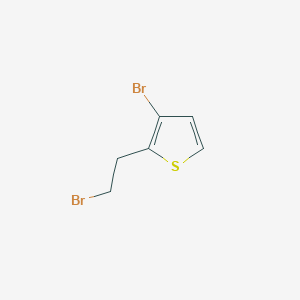
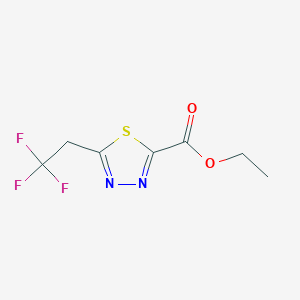
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)


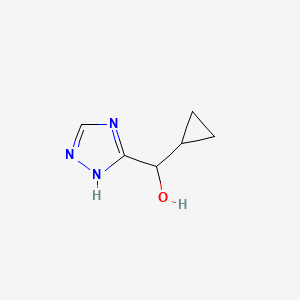
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
